molecular formula C22H27N5O B11029553 1-[2,2-dimethyl-4-{[4-(2-pyrimidinyl)piperazino]methyl}-1(2H)-quinolinyl]-1-ethanone

1-[2,2-dimethyl-4-{[4-(2-pyrimidinyl)piperazino]methyl}-1(2H)-quinolinyl]-1-ethanone

Cat. No.: B11029553
M. Wt: 377.5 g/mol
InChI Key: XFXRBFDBUOBXJJ-UHFFFAOYSA-N
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Description

1-[2,2-dimethyl-4-{[4-(2-pyrimidinyl)piperazino]methyl}-1(2H)-quinolinyl]-1-ethanone is a complex organic compound with a unique structure that includes a quinoline core, a piperazine ring, and a pyrimidine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,2-dimethyl-4-{[4-(2-pyrimidinyl)piperazino]methyl}-1(2H)-quinolinyl]-1-ethanone typically involves multiple steps, including the formation of the quinoline core, the introduction of the piperazine ring, and the attachment of the pyrimidine moiety. Common synthetic routes may involve:

    Cyclization reactions: to form the quinoline core.

    Nucleophilic substitution reactions: to introduce the piperazine ring.

    Condensation reactions: to attach the pyrimidine moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2,2-dimethyl-4-{[4-(2-pyrimidinyl)piperazino]methyl}-1(2H)-quinolinyl]-1-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

1-[2,2-dimethyl-4-{[4-(2-pyrimidinyl)piperazino]methyl}-1(2H)-quinolinyl]-1-ethanone has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2,2-dimethyl-4-{[4-(2-pyrimidinyl)piperazino]methyl}-1(2H)-quinolinyl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2,2-dimethyl-4-{[4-(2-pyrimidinyl)piperazino]methyl}-1(2H)-quinolinyl]-1-ethanone is unique due to its combination of a quinoline core, a piperazine ring, and a pyrimidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H27N5O

Molecular Weight

377.5 g/mol

IUPAC Name

1-[2,2-dimethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]quinolin-1-yl]ethanone

InChI

InChI=1S/C22H27N5O/c1-17(28)27-20-8-5-4-7-19(20)18(15-22(27,2)3)16-25-11-13-26(14-12-25)21-23-9-6-10-24-21/h4-10,15H,11-14,16H2,1-3H3

InChI Key

XFXRBFDBUOBXJJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(=CC1(C)C)CN3CCN(CC3)C4=NC=CC=N4

Origin of Product

United States

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